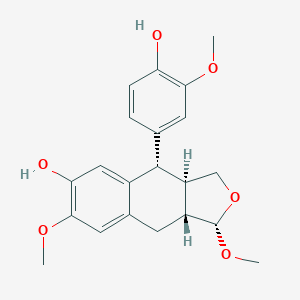
Formosanol
描述
Formosanol is a natural product derived from the heartwood of Juniperus formosana, a species belonging to the Cupressaceae family . It is classified as a lignan, a type of polyphenolic compound known for its diverse biological activities. The molecular formula of this compound is C21H24O6, and it has a molecular weight of 372.41 g/mol .
科学研究应用
Formosanol has a wide range of scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions: The first enantioselective total synthesis of Formosanol was achieved using a palladium-catalyzed asymmetric allylic cycloaddition as a key step . This method involves a 7-8 step sequence, resulting in an overall yield of up to 14% . The synthesis begins with the preparation of aryltetralin lignan acetals, followed by a series of stereoselective reactions to obtain this compound.
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available this compound is extracted from natural sources, specifically the heartwood of Juniperus formosana . The extraction process involves solvent extraction followed by purification using chromatographic techniques.
化学反应分析
Types of Reactions: Formosanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydrothis compound.
Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothis compound and other reduced forms.
Substitution: Halogenated and nucleophile-substituted derivatives.
作用机制
Formosanol is structurally similar to other lignans, such as alpha-Conidendrin, Isoanthricin, and alpha-Peltatin . it is unique due to its specific stereochemistry and biological activities.
相似化合物的比较
- Alpha-Conidendrin (CAS#85699-62-3)
- Isoanthricin (CAS#17301-70-5)
- Alpha-Peltatin (CAS#568-53-6)
- Deoxypodophyllotoxin (CAS#19186-35-7)
- Etoposide (CAS#33419-42-0)
Formosanol’s uniqueness lies in its specific interactions with molecular targets and its potential therapeutic applications, which distinguish it from other lignans .
属性
IUPAC Name |
(3S,3aR,9S,9aR)-9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3/t14-,15+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKVHHWFBTXMHU-UFNANVBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Formosanol and where is it found in nature?
A1: this compound is a lignan, a type of natural product, first isolated from the heartwood of Juniperus formosana Hayata []. It has also been found in other species like Taxus wallichiana [].
Q2: Has this compound demonstrated any biological activity?
A3: Research suggests that this compound exhibits α-glucosidase inhibitory activity []. Among tested compounds, it showed the most potent effect with an IC50 value of 35.3 μM []. This finding suggests potential applications in managing conditions like diabetes, although further research is needed.
Q3: Are there any synthetic routes to obtain this compound?
A4: Yes, the first enantioselective total synthesis of this compound and its enantiomer has been achieved []. This synthesis utilized a palladium-catalyzed asymmetric allylic cycloaddition as a key step, enabling the production of this compound and other lignan acetals in a stereoselective manner [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


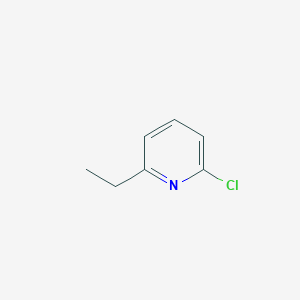
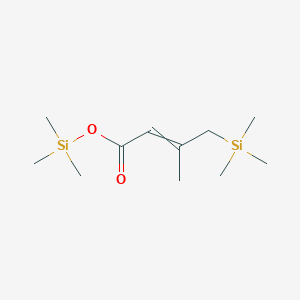
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
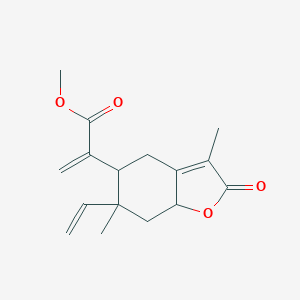
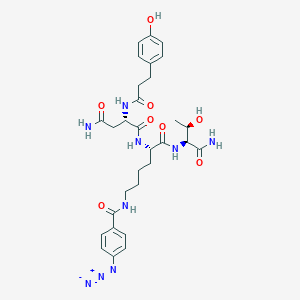
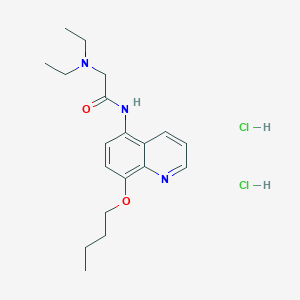
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
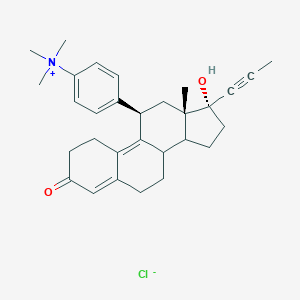
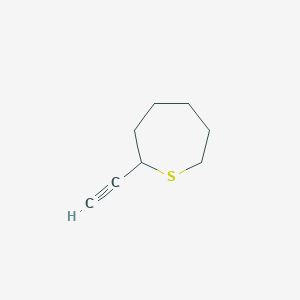
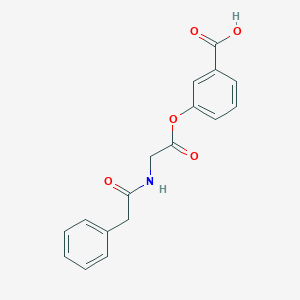
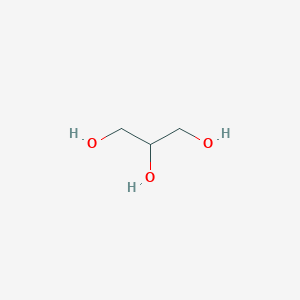
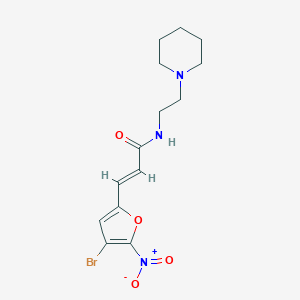
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)
